Neosartoricin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Neosartoricin belongs to the class of organic compounds known as anthracenes . These are organic compounds containing a system of three linearly fused benzene rings .

Synthesis Analysis

This compound is produced by a six-gene cluster in Aspergillus fumigatus and Neosartorya fischeri . This cluster was also identified as producing the related fumicyclines . The cluster’s PKS, NscA/FccA, produces a decaketide chain, the longest known of all PKSs so far described .

Molecular Structure Analysis

The formal name of this compound is (2S,3R)-2-(acetyloxy)-3,4-dihydro-3,6,8,9-tetrahydroxy-3-[ (3Z)-4-hydroxy-2-oxo-3-penten-1-yl]-10- (3-methyl-2-buten-1-yl)-1(2H)-anthracenone . It has a molecular formula of C26H28O9 and a formula weight of 484.5 .

Chemical Reactions Analysis

The production of this compound involves a series of chemical reactions. For instance, in a co-culture system of cyanobacterium Synechococcus elongatus FL130 with the filamentous fungus Aspergillus nidulans TWY1.1, polyketide this compound B was produced from TWY1.1 .

Applications De Recherche Scientifique

Antibiotic Activity and Molecular Configuration

Neosartoricin, a compound isolated from the endophytic fungus Aspergillus fumigatiaffinis, has demonstrated significant antibacterial activity against a broad spectrum of Gram-positive bacteria. Its absolute configuration, including axial and central chirality elements, was established for the first time, showing promising results against staphylococci, streptococci, enterococci, and Bacillus subtilis with minimal inhibitory concentrations ranging from 4 to 32 μg/mL. This highlights its potential as a powerful antibiotic agent (A. Ola et al., 2014).

Immunomodulatory Properties

The activation of silent gene clusters in pathogenic fungi led to the isolation of this compound, which exhibited T-cell antiproliferative activity, suggesting a potential role as an immunosuppressive agent. This prenylated anthracenone structure provides a new avenue for exploring immunomodulatory drugs, particularly in conditions requiring suppression of the immune response (Y. Chooi et al., 2013).

Anti-influenza Activity

This compound derivatives, Neosartoryadins A and B, with unique quinazoline and imidazoindolone ring systems, isolated from the mangrove-derived fungus Neosartorya udagawae, displayed anti-influenza virus A (H1N1) activities. These findings indicate the potential of this compound-related compounds in antiviral therapies, presenting a novel approach to influenza treatment (Guihong Yu et al., 2016).

Antimicrobial and Anticancer Potential

Research into the genus Neosartorya has unveiled compounds with diverse bioactivities, including antimicrobial and antimalarial effects, as well as cytotoxicity against cancer cell lines. The ethyl acetate crude extract from Neosartorya has shown significant potency against gram-positive bacteria and cancer cell lines, underscoring the genus's potential for developing new antibiotics and anticancer drugs (S. Poeaim et al., 2016).

Mécanisme D'action

Orientations Futures

The production of Neosartoricin involves complex biological systems and pathways . Future research could focus on optimizing these systems for more efficient production of this compound and related compounds. Additionally, further studies could explore the potential applications of this compound in medical and pharmaceutical contexts, given its immunosuppressive properties .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Neosartoricin involves the condensation of two molecules of 3-methyl-2-butenal with one molecule of 2,4-pentanedione in the presence of a base catalyst to form the intermediate compound, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione. This intermediate is then subjected to a Diels-Alder reaction with furan to yield Neosartoricin.", "Starting Materials": [ "3-methyl-2-butenal", "2,4-pentanedione", "base catalyst", "furan" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal and 2,4-pentanedione in the presence of a base catalyst to form the intermediate, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione.", "Step 2: Diels-Alder reaction of the intermediate with furan to yield Neosartoricin." ] } | |

Numéro CAS |

1421941-29-8 |

Formule moléculaire |

C26H28O9 |

Poids moléculaire |

484.501 |

Nom IUPAC |

[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |

InChI |

InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1 |

Clé InChI |

JRIXXIVDDHYRRL-FTJBHMTQSA-N |

SMILES |

CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C |

Solubilité |

not available |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

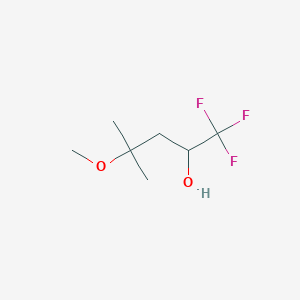

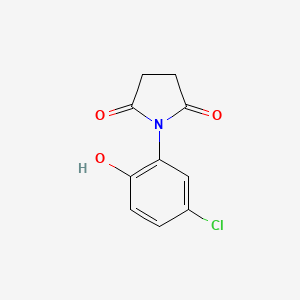

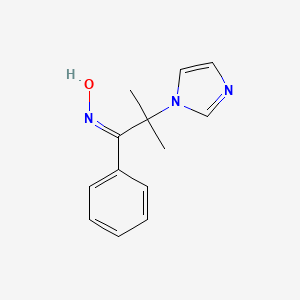

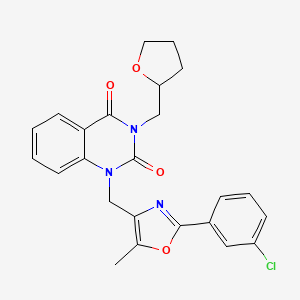

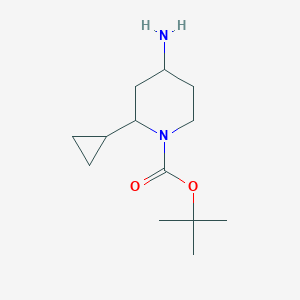

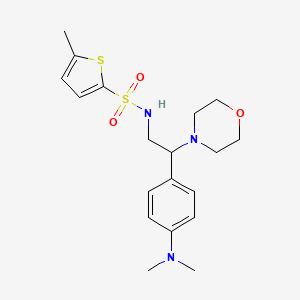

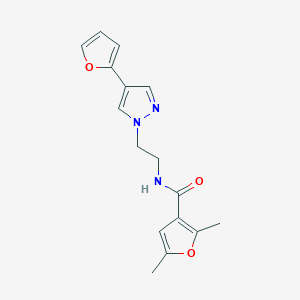

Feasible Synthetic Routes

Q & A

Q1: What is Neosartoricin and where is it found?

A1: this compound is a prenylated anthracenone, a type of polyketide metabolite. [] It was first discovered through genome mining of silent gene clusters in the fungi Aspergillus fumigatus and Neosartorya fischeri. [] Further research revealed a homologous gene cluster in dermatophyte species like Trichophyton and Arthroderma, which cause skin infections. []

Q2: How is this compound produced in the laboratory?

A2: Researchers have successfully produced this compound in the lab using heterologous expression. This involves transferring the gene cluster responsible for this compound biosynthesis into a host organism, such as Aspergillus nidulans. [, ] This approach has been instrumental in characterizing the compound and its derivatives.

Q3: Are there any derivatives or related compounds to this compound?

A4: Yes, research has identified a structurally related compound called this compound B. [] Additionally, a novel polycyclic metabolite named Hancockinone A, featuring a unique prenylated 6/6/6/5 tetracarbocyclic skeleton, was discovered through the activation of a cryptic polyketide synthase gene cluster in Aspergillus hancockii. [] This compound was found to be derived from this compound B through the action of a specific cytochrome P450 enzyme. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)

![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)

![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)